Comprehensive Spectroscopic Characterization of 7-(Difluoromethoxy)-2-hydroxyquinoline: A Technical Guide for NMR, IR, and MS Analysis
Comprehensive Spectroscopic Characterization of 7-(Difluoromethoxy)-2-hydroxyquinoline: A Technical Guide for NMR, IR, and MS Analysis
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of fluorinated heterocycles is a critical bottleneck in lead optimization. 7-(Difluoromethoxy)-2-hydroxyquinoline (CAS: 1261458-20-1)[1] is a highly versatile scaffold in medicinal chemistry. Characterizing this compound requires a deep understanding of two primary structural phenomena: the tautomeric equilibrium of the quinoline core and the complex heteronuclear spin-spin coupling ( 1H , 13C , 19F ) introduced by the difluoromethoxy ( −OCF2H ) group.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this molecule, moving beyond basic data reporting to explain the fundamental causality behind the observed analytical signals.
Structural Dynamics: The Lactam-Lactim Tautomerism
Before interpreting any spectroscopic data, the analyst must account for the compound's tautomerism. 2-Hydroxyquinolines exist in a dynamic equilibrium with their lactam counterpart, quinolin-2(1H)-one[2].
In the solid state (relevant for FT-IR) and in polar, hydrogen-bonding solvents like DMSO- d6 (relevant for NMR), the equilibrium heavily favors the lactam form (7-(difluoromethoxy)quinolin-2(1H)-one)[2][3]. This thermodynamic preference dictates that the primary spectroscopic signatures will reflect an amide-like carbonyl rather than a free hydroxyl group, and an N−H proton rather than an O−H proton.
Workflow illustrating the tautomeric equilibrium and multimodal spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the −OCF2H group creates a highly diagnostic heteronuclear coupling network. The electronegativity of the fluorine atoms heavily deshields the local environment, while their nuclear spin ( I=1/2 ) splits the signals of adjacent protons and carbons[4][5].
1H NMR Spectroscopy
In DMSO- d6 , the most critical diagnostic signal is the geminal proton of the difluoromethoxy group. Because it is split by two equivalent 19F nuclei, it appears as a characteristic triplet centered around δ 7.00 - 7.50 ppm with a massive geminal coupling constant ( 2JHF≈72−75 Hz)[6][7]. The quinolinone N−H proton, due to the lactam tautomer, will appear as a broad singlet far downfield ( δ > 11.5 ppm)[3][8].
Table 1: Key 1H NMR Assignments (DMSO- d6 , 400 MHz)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality / Assignment |
| N-H (Lactam) | 11.50 - 12.00 | Broad Singlet (br s) | - | Deshielded by carbonyl; broadened by 14N quadrupolar relaxation[8]. |
| Ar-H (C4) | 7.80 - 7.95 | Doublet (d) | 3JHH≈9.5 | Vinylic/aromatic proton conjugated with the carbonyl[9]. |
| Ar-H (C5, C6, C8) | 7.00 - 7.70 | Multiplets (m) | Various | Aromatic core protons; C8 is shielded relative to C5[8]. |
| -OCF₂H | 7.00 - 7.50 | Triplet (t) | 2JHF≈72−75 | Split by two I=1/2 19F nuclei. Highly diagnostic[6][7]. |
13C NMR Spectroscopy
The 13C spectrum is defined by the massive one-bond carbon-fluorine coupling. The carbon atom of the −OCF2H group appears as a distinct triplet at approximately δ 115.0 - 118.0 ppm with a 1JCF coupling constant of ≈255−260 Hz[5][7]. The lactam carbonyl carbon (C2) will resonate around δ 160.0 - 165.0 ppm[3][9].
Table 2: Key 13C NMR Assignments (DMSO- d6 , 100 MHz)
| Carbon Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality / Assignment |
| C=O (C2) | 160.0 - 165.0 | Singlet (s) | - | Lactam carbonyl carbon[3]. |
| Ar-C (C-O, C7) | 150.0 - 155.0 | Singlet (s) | - | Deshielded by the electronegative oxygen of the ether linkage. |
| -OCF₂H | 115.0 - 118.0 | Triplet (t) | 1JCF≈255−260 | Direct C-F scalar coupling[5][7]. |
19F NMR Spectroscopy
Fluorine NMR is highly sensitive. The two equivalent fluorine atoms of the −OCF2H group couple with the adjacent proton, resulting in a doublet in the high-field region, typically between δ -80.0 and -85.0 ppm relative to CFCl3 [5][6].
Table 3: Key 19F NMR Assignments (DMSO- d6 , 376 MHz)
| Fluorine Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality / Assignment |
| -OCF₂H | -80.0 to -85.0 | Doublet (d) | 2JFH≈72−75 | Split by the single geminal proton. Confirms the CF2H moiety[5][6]. |
Vibrational Spectroscopy (FT-IR)
FT-IR provides orthogonal validation of the tautomeric state and the fluorinated ether. Because the solid-state structure is dominated by the lactam form, the spectrum will lack a sharp, free O−H stretch (>3500 cm⁻¹) and will instead feature a strong amide carbonyl stretch[3]. Furthermore, the C−F bonds produce intense stretching vibrations due to the large change in dipole moment during the vibration[10][11].
Table 4: Key FT-IR Assignments (ATR or KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Structural Causality |
| 3000 - 3200 | Broad, Medium | N−H Stretch | Indicates the lactam tautomer; broadened by intermolecular H-bonding[10]. |
| 1640 - 1660 | Strong, Sharp | C=O Stretch | Conjugated lactam carbonyl stretching mode[3]. |
| 1000 - 1200 | Strong, Broad | C−F / C−O Stretch | Overlapping asymmetric and symmetric stretches of the −OCF2H group[11]. |
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The exact mass of the uncharged molecule ( C10H7F2NO2 ) is 211.0445 Da.
Fragmentation Causality: Upon protonation to form [M+H]+ (m/z 212.05), the weakest bonds dictate the fragmentation pathway. The difluoromethoxy group is highly susceptible to homolytic cleavage, resulting in the loss of a difluoromethyl radical ( ⋅CHF2 , -51 Da) to yield a stable quinolinone radical cation. Subsequent fragmentation typically involves the extrusion of carbon monoxide (CO, -28 Da) from the lactam ring, a classic fragmentation route for 2-quinolinones.
Proposed ESI-MS positive-ion fragmentation pathway for 7-(Difluoromethoxy)-2-hydroxyquinoline.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols must be adhered to during analysis.
Protocol A: Multinuclear NMR Acquisition ( 1H , 13C , 19F )
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Rationale: DMSO- d6 disrupts intermolecular hydrogen bonding, providing sharper signals for the N−H proton, and locks the tautomeric equilibrium into the lactam form.
-
Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for 1H ( δ 0.00) and 13C ( δ 0.0). For 19F , utilize 4-fluorobenzoate ( δ -114.2 ppm) or external CFCl3 ( δ 0.00)[4].
-
Instrument Parameters ( 13C Optimization): Due to the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons and the splitting of the C7 and −OCF2H carbons by fluorine, set the relaxation delay ( D1 ) to at least 2.0–3.0 seconds to ensure quantitative integration and adequate signal-to-noise ratio[4].
-
Acquisition: Acquire 1H (16 scans), 13C (1024+ scans, depending on concentration), and 19F (64 scans).
Protocol B: FT-IR via Attenuated Total Reflectance (ATR)
-
Background Calibration: Collect a background spectrum of the clean diamond/ZnSe ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO2 and water vapor.
-
Sample Application: Place 1–2 mg of the neat, dry powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact. Rationale: Poor contact will artificially weaken the high-frequency N−H stretching bands.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹. Validate the system by confirming the absence of a broad water band at 3400 cm⁻¹ (unless the sample is a hydrate).
Protocol C: HRMS (ESI-TOF)
-
Solvent Matrix: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]+ ion required for positive mode ESI.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to ensure mass accuracy is within < 5 ppm.
-
Acquisition: Run the sample via direct infusion at 10 µL/min. Isolate the parent ion (m/z 212.05) and apply collision-induced dissociation (CID) at 15-25 eV to observe the −51 Da and −28 Da neutral losses.
References
-
NextSDS. "7-(difluoromethoxy)quinolin-2-ol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
PubChem. "2-Hydroxyquinoline | C9H7NO | CID 6038." National Institutes of Health (NIH). Available at:[Link]
-
The Royal Society of Chemistry. "Supporting information: 19F NMR of Difluoromethoxy Groups." RSC Publishing. Available at: [Link]
-
ACS Publications. "Ring Expansion of Isatins via 1,2-Phospha-Brook Rearrangement: A Route to the Synthesis of 2-Quinolinone-Derived p-Quinone Methides." The Journal of Organic Chemistry. Available at:[Link]
-
Semantic Scholar. "Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones." Semantic Scholar. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. "Fluorobenzimidazoles Spectral Analysis." Asian Pubs. Available at: [Link]
-
The Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf." RSC Publishing. Available at: [Link]
-
Beilstein Journals. "Mechanochemical difluoromethylations of ketones Experimental procedures, optimization studies, compound c." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Clockss. "Three-component reaction of arynes, quinolines, and chloroform: two-step synthesis." Clockss Archive. Available at:[Link]
-
PubMed Central (PMC). "Correlated studies of photoluminescence, vibrational spectroscopy and mass spectrometry concerning the pantoprazole sodium photodegradation." National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
